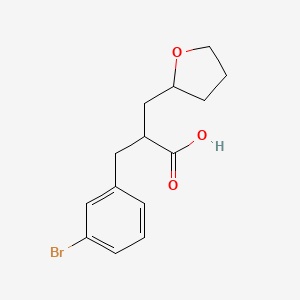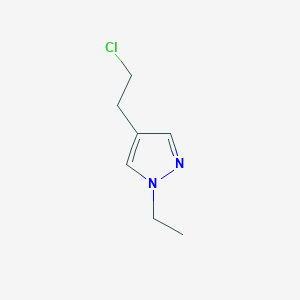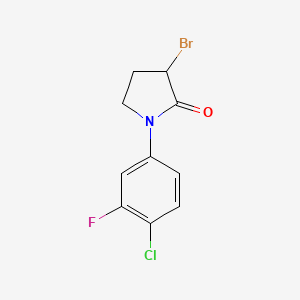
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
Overview
Description
“3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1339032-58-4 . It has a molecular weight of 292.53 . The IUPAC name for this compound is 3-bromo-1-(4-chloro-3-fluorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” is 1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 292.53 .Scientific Research Applications
Synthesis and Characterization
- Compounds such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one have been synthesized and characterized, showcasing the role of halogenated pyrrolidinones in synthesizing biologically active compounds. This underscores the importance of such structures in the development of new chemical entities with potential applications in drug discovery and material science (Linxiao Wang et al., 2016).
Molecular Structure and Reactivity
- The synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) highlights the intricate relationship between molecular structure and reactivity. Such studies not only offer insights into the synthetic accessibility of complex molecules but also their potential utility in various scientific applications, including the development of new pharmaceuticals and materials (P. Murthy et al., 2017).
Thermochemical Properties
- The thermochemistry of halogenated 1-phenylpyrrole derivatives, including studies on their enthalpies of formation and sublimation, can provide essential data for understanding the stability and reactivity of related compounds. Such information is crucial for their application in materials science, particularly in designing new materials with tailored thermal properties (A. F. L. Santos & M. R. D. Silva, 2010).
properties
IUPAC Name |
3-bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZXXGNHBUOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
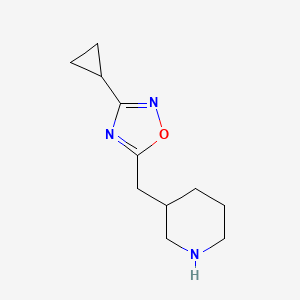

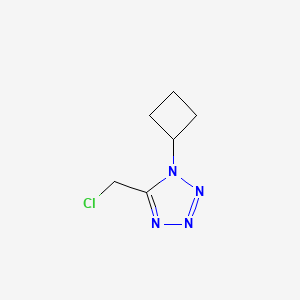

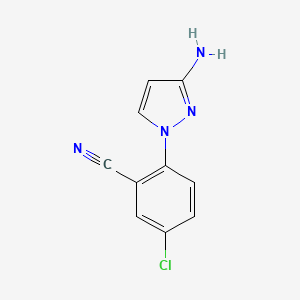
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
